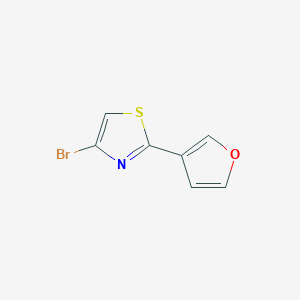
Thiazole, 4-bromo-2-(3-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4-bromo-2-(3-furanyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a furan ring at the 2-position. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves cyclization reactions. One common method is the base-induced cyclization of active methylene isocyanides with methyl carbodithioates . Another approach involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Additionally, copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale cyclization reactions using readily available starting materials and catalysts. The choice of method depends on the desired substitution pattern and the specific application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 4-bromo-2-(3-furanyl)- can undergo various chemical reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole rings to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Thiazole, 4-bromo-2-(3-furanyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of thiazole, 4-bromo-2-(3-furanyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine and furan substituents can enhance its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen atoms.
4-Bromothiazole: A thiazole derivative with a bromine atom at the 4-position.
2-Furylthiazole: A thiazole derivative with a furan ring at the 2-position.
Uniqueness
Thiazole, 4-bromo-2-(3-furanyl)- is unique due to the presence of both bromine and furan substituents, which can enhance its biological activity and specificity compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
1142196-25-5 |
|---|---|
Molekularformel |
C7H4BrNOS |
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
4-bromo-2-(furan-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H4BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h1-4H |
InChI-Schlüssel |
SDFLDLWSOWQZPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C2=NC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

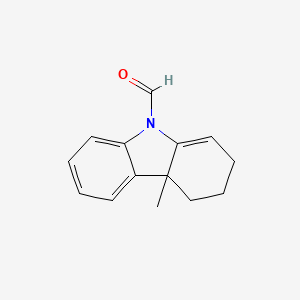


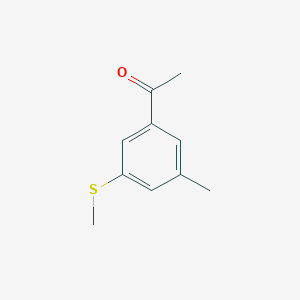

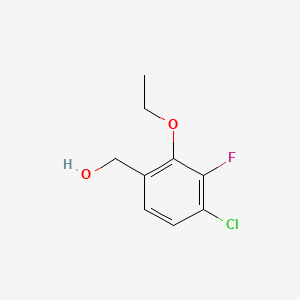
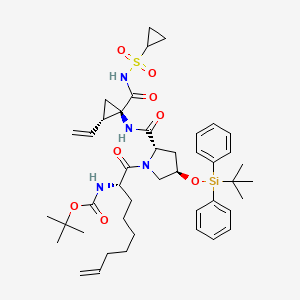
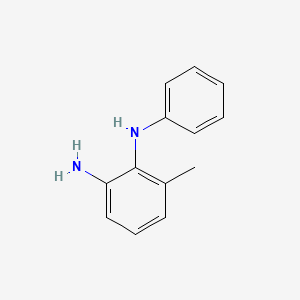

![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)

